molecular formula C16H12N2O3 B8406994 4-(6-Methoxyquinazolin-2-yl)benzoic acid

4-(6-Methoxyquinazolin-2-yl)benzoic acid

Cat. No.: B8406994
M. Wt: 280.28 g/mol
InChI Key: JMKLXYPQIITMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxyquinazolin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

4-(6-methoxyquinazolin-2-yl)benzoic acid

InChI

InChI=1S/C16H12N2O3/c1-21-13-6-7-14-12(8-13)9-17-15(18-14)10-2-4-11(5-3-10)16(19)20/h2-9H,1H3,(H,19,20)

InChI Key

JMKLXYPQIITMTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-methoxyquinazoline (Intermediate 8, 200 mg, 1.03 mmol), 4-carboxyphenylboronic acid (205 mg, 1.23 mmol) and K2CO3 (370 mg, 2.68 mmol) in DEGME/H2O (7.0 mL/2.0 mL) was degassed three times under N2 atmosphere. Then PdCl2(dppf) (75 mg, 0.103 mmol) was added and the mixture was heated to 100° C. for 3 hours under N2 atmosphere. The reaction mixture was diluted with H2O (10 mL). The aqueous layer extracted with EtOAc/MeOH (v/v=10:1, 30 mL×2). Then the aqueous layer was acidified with 2M HCl to pH 6. The precipitate was collected by filtration and washed with MeOH (10 mL), dried under high vacuum to give the desired product (220 mg, yield 76%). 1H NMR (DMSO 400 MHz): δ 13.10 (brs, 1H), 9.63 (s, 1H), 8.62 (d, J=8.0 Hz, 2H), 8.10 (d, J=8.0 Hz, 2H), 8.05 (d, J=9.2 Hz, 1H), 7.70 (dd, J=9.2, 2.8 Hz, 1H), 7.60 (d, J=2.4 Hz, 1H), 3.98 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Name
Quantity
370 mg
Type
reactant
Reaction Step One
Name
DEGME H2O
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
75 mg
Type
catalyst
Reaction Step Three
Yield
76%

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